![molecular formula C7H4N2O3 B1429432 7-Nitrobenzo[d]isoxazole CAS No. 1360943-34-5](/img/structure/B1429432.png)

7-Nitrobenzo[d]isoxazole

Descripción general

Descripción

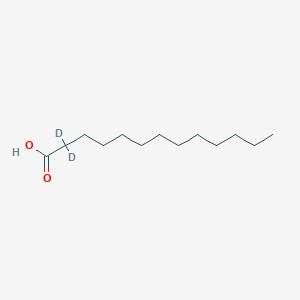

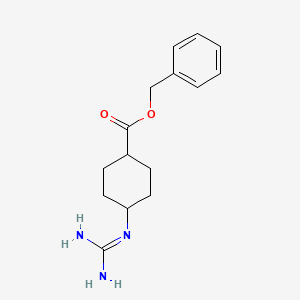

7-Nitrobenzo[d]isoxazole is a compound with the molecular formula C7H4N2O3 and a molecular weight of 164.12 . It is used for research and development purposes . Isoxazole, which is a part of this compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The isoxazoles were also synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .

Molecular Structure Analysis

The molecular structure of 7-Nitrobenzo[d]isoxazole is characterized by a five-membered heterocyclic moiety . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Aplicaciones Científicas De Investigación

Synthesis and Oxidative Cyclization : Bastrakov et al. (2009) developed a method for the selective amination of dinitrobenzo[d]isoxazoles, which led to the synthesis of previously unknown tricyclic heteroaromatic systems, potentially useful in the development of new pharmaceuticals or materials (Bastrakov et al., 2009).

Application in Biochemical Analysis : Ellman's paper (1959) discusses the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials. This has applications in biochemical assays and diagnostics (Ellman, 1959).

Recyclization into Triazoles : Starosotnikov et al. (2002) discovered the recyclization of nitrobenzo[d]isoxazoles into triazoles, providing a method for synthesizing new compounds which could be relevant in medicinal chemistry and materials science (Starosotnikov et al., 2002).

Pericyclic Cycloaddition Reactions : Bastrakov et al. (2015) explored the use of nitrofuroxanobenzo[d]isoxazoles in Diels-Alder reactions, leading to new condensed polycyclic systems. Such compounds could have dual biological activity, making them potential candidates for drug design (Bastrakov et al., 2015).

Catalysis in Organic Reactions : Wang et al. (2019) developed a copper-catalyzed cycloaddition reaction using nitrile oxides generated from nitroso radicals, leading to the synthesis of isoxazoles. This method has implications for organic synthesis and the development of new chemical processes (Wang et al., 2019).

Synthesis of Nitro-Substituted Isoxazoles : Vasilenko et al. (2019) provided a comprehensive review of the synthesis of nitro-substituted isoxazoles, highlighting their importance in organic synthesis and potential in drug development (Vasilenko et al., 2019).

Safety And Hazards

The safety data sheet for 7-Nitrobenzo[d]isoxazole suggests that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Direcciones Futuras

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the future directions in the synthesis of isoxazoles .

Propiedades

IUPAC Name |

7-nitro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-3-1-2-5-4-8-12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRSNICSDLIJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856475 | |

| Record name | 7-Nitro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[d]isoxazole | |

CAS RN |

1360943-34-5 | |

| Record name | 7-Nitro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)

![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)